8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione 8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 313230-40-9
VCID: VC21461048
InChI: InChI=1S/C22H29N5O5/c1-25-19-18(20(29)24-22(25)30)27(21(23-19)26-11-5-3-4-6-12-26)13-15(28)14-32-17-9-7-16(31-2)8-10-17/h7-10,15,28H,3-6,11-14H2,1-2H3,(H,24,29,30)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O
Molecular Formula: C22H29N5O5
Molecular Weight: 443.5g/mol

8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione

CAS No.: 313230-40-9

Cat. No.: VC21461048

Molecular Formula: C22H29N5O5

Molecular Weight: 443.5g/mol

* For research use only. Not for human or veterinary use.

8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione - 313230-40-9

Specification

CAS No. 313230-40-9
Molecular Formula C22H29N5O5
Molecular Weight 443.5g/mol
IUPAC Name 8-(azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C22H29N5O5/c1-25-19-18(20(29)24-22(25)30)27(21(23-19)26-11-5-3-4-6-12-26)13-15(28)14-32-17-9-7-16(31-2)8-10-17/h7-10,15,28H,3-6,11-14H2,1-2H3,(H,24,29,30)
Standard InChI Key FHXDTEUHBWWNBO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O

Introduction

Chemical Identity and Structural Characterization

8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione is a structurally complex organic molecule with a purine nucleus that has been modified with several functional groups. The compound contains a purine core with multiple substituents including an azepan-1-yl group at position 8, a substituted propyl chain at position 7, and a methyl group at position 3. The molecule also features two carbonyl groups at positions 2 and 6, creating a dione structure characteristic of certain purine derivatives.

The identification and characterization of this compound rely on several standardized identifiers used in chemical databases and reference systems. These identifiers allow researchers to unambiguously reference the compound across different research contexts and regulatory frameworks. The molecular formula indicates the compound contains 22 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms, creating a moderately sized organic molecule with multiple functional groups.

Chemical Identifiers and Registry Information

The compound is registered with various chemical databases and reference systems using the following identifiers:

ParameterValue
CAS Number313230-40-9
IUPAC Name8-(azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Molecular FormulaC₂₂H₂₉N₅O₅
Molecular Weight443.5 g/mol
PubChem Compound ID2863168
Standard InChIInChI=1S/C22H29N5O5/c1-25-19-18(20(29)24-22(25)30)27(21(23-19)26-11-5-3-4-6-12-26)13-15(28)14-32-17-9-7-16(31-2)8-10-17/h7-10,15,28H,3-6,11-14H2,1-2H3,(H,24,29,30)
Standard InChIKeyFHXDTEUHBWWNBO-UHFFFAOYSA-N
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)OC)O

Physical and Chemical Properties

The physical and chemical properties of 8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione are determined by its molecular structure and functional groups. While detailed experimental data on physical properties is limited in the available literature, several characteristics can be inferred from its structure and comparison with similar compounds in the purine family.

The compound has a molecular weight of 443.5 g/mol, placing it in the range of small to medium-sized drug-like molecules. The presence of multiple functional groups, including the hydroxyl group on the propyl chain, contributes to its potential solubility properties. The azepane ring and methoxyphenoxy groups likely influence the lipophilicity of the compound, which is an important factor for membrane permeability in biological systems.

The functional groups present in this molecule play significant roles in determining its chemical reactivity and potential interactions with biological targets:

These structural features collectively determine the compound's solubility, partition coefficient, and binding affinity to potential biological targets.

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